Rubidium nitrate
Description
Historical Context of Rubidium Nitrate (B79036) Research and Discovery of Polymorphism
Following the discovery of the element rubidium in 1861 by Robert Bunsen and Gustav Kirchhoff, initial research focused on characterizing its basic compounds. rsc.org A pivotal area of study for rubidium nitrate has been its polymorphism—the ability to exist in multiple crystalline forms. While the concept of polymorphism was established in the early 19th century, its specific manifestation in this compound became a subject of detailed investigation in the mid-20th century. pageplace.de
In 1956, research by Plyuschev and his colleagues, utilizing differential thermal analysis, revealed that this compound possesses four stable solid-state forms between room temperature and its melting point. iucr.org These polymorphic forms are designated sequentially as IV, III, II, and I with increasing temperature. iucr.org The approximate transformation temperatures were identified as follows:
IV → III: 164 °C
III → II: 219 °C
II → I: 291 °C
Subsequent studies have consistently confirmed the existence of these four polymorphs. researchgate.netcapes.gov.br The structural characterization of these phases has been a continuous effort, with initial ambiguities being resolved over time. For instance, phase II was first proposed to have a tetragonal structure, but later dilatometric and X-ray studies confirmed its symmetry as rhombohedral. researchgate.netcapes.gov.br Further detailed investigations have also reported a previously unknown phase transition at 346 K (73 °C). iucr.org
Significance of this compound in Contemporary Materials Science and Inorganic Chemistry
This compound is a versatile compound with notable applications and research interest in both materials science and inorganic chemistry.
In inorganic chemistry, it is primarily valued as:
A precursor material: It serves as a fundamental starting material for the synthesis of other rubidium compounds and for the production of pure rubidium metal. wikipedia.orgottokemi.comchemicalbook.com
A component in catalysis: It is used in the manufacturing of various catalysts. wikipedia.orgottokemi.com
An oxidizing agent: Like other nitrate salts, it acts as an oxidizer. This property is harnessed in pyrotechnic compositions, such as flares and decoys, where it also functions as a colorant, producing a red-violet hue. wikipedia.orgrsc.orgottokemi.comchemimpex.comchemicalbook.com
In materials science, the significance of this compound is growing in several advanced areas:
Specialty Optics and Detectors: It is utilized in infrared-producing pyrotechnic compositions and in the fabrication of scintillation counters. wikipedia.orgottokemi.com
Advanced Glasses and Ceramics: The compound is incorporated into specialty glasses and ceramics to enhance their thermal and electrical properties. chemimpex.com
Solid-State Ionics: Research is actively exploring the enhancement of its ionic conductivity through cationic doping. This is aimed at developing new solid electrolytes for various electrochemical devices.
Energy Storage: Recent studies have shown its potential in battery technology, where a crown ether-coordinated this compound additive helps to stabilize lithium metal anodes. sigmaaldrich.com
Nanocomposites: The behavior of this compound within nanoporous matrices is a subject of research, as confinement at the nanoscale has been shown to alter its phase transition temperatures. researchgate.net
Overview of Major Research Domains: Structural, Spectroscopic, and Transformational Studies
The unique properties of this compound have made it a focal point for fundamental research, primarily concentrated in three interconnected domains:
Structural Studies: The complex polymorphism of this compound necessitates detailed structural analysis of each phase. X-ray and neutron diffraction have been indispensable tools for determining the precise atomic arrangements. iucr.orgiucr.orgias.ac.in Key findings include the trigonal structure of phase IV at room temperature, a CsCl-type cubic structure for phase III, a rhombohedral structure for phase II, and a cubic structure for phase I. iucr.orgresearchgate.netcapes.gov.brcapes.gov.br Research in this area also focuses on elucidating the crystallographic relationships between these polymorphs and the mechanisms of their interconversion. iucr.org
Spectroscopic Studies: Spectroscopy provides deep insights into the molecular dynamics and bonding within this compound's crystal lattice.
Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are widely used to probe the vibrational modes of the nitrate ions. These studies reveal how the symmetry and bonding of the NO₃⁻ group are influenced by the surrounding crystal field in each polymorphic form and the degree of distortion induced by the Rb⁺ cation. aip.org
Absorption Spectroscopy: Ultraviolet (UV) absorption spectroscopy serves as a sensitive method for monitoring the thermal transformations, as the electronic absorption bands exhibit distinct shifts at the phase transition points. royalsocietypublishing.org
Transformational Studies: The solid-solid phase transformations in this compound are a major field of investigation. ias.ac.injst.go.jpjps.jp
Thermodynamic and Kinetic Analysis: Techniques such as Differential Thermal Analysis (DTA), dilatometry, and electrical conductivity measurements are employed to characterize the thermodynamics and kinetics of the transitions. iucr.orgias.ac.injps.jp These studies measure key parameters like transition temperatures and entropies. acs.org
Influence of Composition: The effect of creating solid solutions with other alkali nitrates, such as those of potassium and cesium, on the phase transition behavior is systematically studied. ias.ac.injst.go.jpjps.jp
Mechanistic Insights: Research aims to understand the atomic-level mechanisms driving the transformations, such as the cooperative reorientation of the nitrate groups within the crystal lattice. researchgate.netiucr.org
Structure
2D Structure
Properties
CAS No. |
13126-12-0 |
|---|---|
Molecular Formula |
HNO3Rb |
Molecular Weight |
148.481 g/mol |
IUPAC Name |
rubidium(1+);nitrate |
InChI |
InChI=1S/HNO3.Rb/c2-1(3)4;/h(H,2,3,4); |
InChI Key |
IRFHCBPPIPIDBA-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[Rb+] |
Canonical SMILES |
[N+](=O)(O)[O-].[Rb] |
Other CAS No. |
13126-12-0 |
Pictograms |
Oxidizer; Irritant |
Origin of Product |
United States |
Synthesis Methodologies and Advanced Preparation Techniques for Rubidium Nitrate
Solution-Based Crystallization Processes for Rubidium Nitrate (B79036)
Solution-based crystallization is a prevalent method for producing rubidium nitrate, typically involving the reaction of a rubidium source with nitric acid followed by crystallization from the resulting solution. webelements.comsciencemadness.org Common starting materials include rubidium carbonate or rubidium hydroxide (B78521). webelements.comsciencemadness.org The reaction with nitric acid neutralizes the base, forming an aqueous solution of this compound.
The general chemical equations for these reactions are:
Rb₂CO₃(aq) + 2HNO₃(aq) → 2RbNO₃(aq) + H₂O(l) + CO₂(g) webelements.com
RbOH(aq) + HNO₃(aq) → RbNO₃(aq) + H₂O(l) wikipedia.orgsciencemadness.org
Following the initial reaction, the this compound is purified and isolated through crystallization.
Controlled Crystallization from Aqueous Solutions
Controlled crystallization from aqueous solutions is a fundamental technique for purifying this compound. This process leverages the high solubility of this compound in water. wikipedia.orgsciencemadness.org The solubility increases with temperature, a property that is exploited during recrystallization.
A typical procedure involves dissolving the impure this compound in water to create a saturated or near-saturated solution at an elevated temperature. google.com The solution is then concentrated by boiling to a point where crystals begin to form. google.com Subsequent cooling of this concentrated solution leads to the precipitation of purified this compound crystals, as many impurities remain dissolved in the mother liquor. google.com The yield and purity of the crystals can be optimized by carefully controlling the rate of cooling and the final temperature. Repeated recrystallization steps can be employed to achieve higher purity levels. google.com
The solubility of this compound in water at different temperatures is a key parameter in this process.
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility (g/100 mL) |
|---|---|
| 16 | 44.28 |
| 25 | 65.0 |
Data sourced from Wikipedia wikipedia.org
Crystallization from Non-Aqueous and Mixed Solvent Systems
The choice of solvents is critical. For example, in the preparation of rubidium-ion imprinted polymers, a mixed solvent system of methanol (B129727) and acetonitrile (B52724) was used, as rubidium chloride (a potential precursor or impurity) is insoluble in pure acetonitrile. acs.org
Growth of Single Crystals for Specific Research Applications
For specific research applications, such as in optics or solid-state physics, large, high-quality single crystals of this compound are often required. docbrown.infomdpi.com These are typically grown from aqueous solutions using methods that allow for slow, controlled crystallization. The isothermal crystallization method, for example, involves maintaining a constant temperature while slowly evaporating the solvent from a saturated solution, allowing for the gradual growth of large, well-formed crystals. physics.gov.az
The morphology and properties of the resulting crystals can be influenced by the presence of other ions. For instance, studies have been conducted on the growth of mixed crystals, such as K₀.₉₄₅Rb₀.₀₅₅NO₃, from aqueous solutions to investigate their polymorphic transformations. physics.gov.az Similarly, single crystals of Rb₁₋ₓCsₓNO₃ have been grown to study their high-temperature X-ray properties. The growth of these mixed-composition single crystals is crucial for understanding the phase diagrams and structural stability of these materials. pnu.edu.ua
Solid-State Synthesis Routes for this compound and Derived Compounds
Solid-state synthesis offers an alternative to solution-based methods, particularly for preparing complex compounds derived from this compound or for producing materials directly in their final solid form. These methods typically involve the reaction of solid precursors at elevated temperatures.
High-Temperature Solid-State Reactions
In high-temperature solid-state reactions, this compound can be used as a reactant to synthesize other materials. For example, it has been used in the synthesis of novel aluminophosphates, such as A₃Al₂P₃O₁₂ (where A can be rubidium), by heating a stoichiometric mixture of RbNO₃ with other precursors like Al(OH)₃ and NH₄H₂PO₄ at temperatures up to 900 °C. acs.org
Another example is the "azide/nitrate route," where this compound is mixed with other precursors like rubidium azide (B81097) (RbN₃) and manganese oxide (MnO) and heated to produce complex oxomanganates like Rb₂Mn₃O₄. researchgate.net this compound can also react with other solid compounds at elevated temperatures. For instance, its interaction with uranyl nitrate hexahydrate in the solid state has been studied, leading to the formation of rubidium uranyl nitrate even at room temperature, with the reaction proceeding further at higher temperatures to form polymerized structures.
It's important to note that this compound itself decomposes at high temperatures, typically above 310 °C, to form rubidium nitrite (B80452) and oxygen. sciencemadness.org This decomposition behavior is a critical consideration in high-temperature synthesis. nist.govnist.gov
Molten Salt Flux Growth Techniques for Rubidium-Containing Crystals
Molten salt flux growth is a powerful technique for synthesizing high-quality single crystals of materials that may be difficult to grow from their own melt or from solution. In this method, the constituent components of the desired crystal are dissolved in a molten salt, or "flux," which acts as a high-temperature solvent. This compound, with its relatively low melting point (310 °C), can itself act as a flux or be a component in a flux mixture. wikipedia.orgsciencemadness.org
This technique has been employed to grow a variety of rubidium-containing crystals. For example, single crystals of rubidium-based mixed-metal titanium hollandites have been prepared using a molten RbCl-RbF flux. acs.org Similarly, molten alkali nitrate salt baths have been used for ion-exchange reactions to prepare new crystalline phases. researchgate.net For instance, a molten nitrate salt bath treatment was used to replace cesium with rubidium in a pre-existing crystal structure, demonstrating the utility of this method for creating new materials via single-crystal to single-crystal ion exchange. researchgate.net The use of eutectic nitrate fluxes with low melting points has also been shown to be successful in growing certain types of crystals. rsc.org
Polymorphism and Phase Transition Phenomena in Rubidium Nitrate
Characterization of Polymorphic Forms
Rubidium nitrate (B79036) is known to exist in at least four distinct polymorphic forms at atmospheric pressure, designated as I, II, III, and IV. cdnsciencepub.comphysics.gov.az Each form is stable within a specific temperature range and possesses a unique crystal structure.
Identification and Stability Ranges of Individual Phases
The different phases of rubidium nitrate have been identified and their stability ranges determined through various analytical techniques, including X-ray diffraction, differential thermal analysis (DTA), and dilatometry. nist.govjps.jpcapes.gov.br The sequence of transformations with increasing temperature is as follows: IV → III → II → I. cdnsciencepub.com
Phase IV: This is the form of this compound that is stable at room temperature (around 298 K) and below. physics.gov.azbeu.edu.az It persists up to approximately 437 K (164 °C). cdnsciencepub.combeu.edu.az Phase IV possesses a trigonal crystal system with the space group P31. physics.gov.az At room temperature, it is also considered pyroelectric. spbstu.ru
Phase III: Upon heating, Phase IV transforms into Phase III at about 437 K (164 °C). cdnsciencepub.combeu.edu.az This phase is stable in the temperature range of 437 K to 492 K (164 °C to 219 °C). cdnsciencepub.combeu.edu.azcapes.gov.br Phase III has a cubic crystal structure, specifically a CsCl-type lattice, with the space group Pm3m. beu.edu.azcapes.gov.brcdnsciencepub.com It is characterized by having one molecule per unit cell and exhibits superionic conductivity. spbstu.rucapes.gov.br
Phase II: The transition from Phase III to Phase II occurs at approximately 492 K (219 °C). cdnsciencepub.combeu.edu.az Phase II is stable up to 564 K (291 °C). beu.edu.azcdnsciencepub.com It has a rhombohedral unit cell and belongs to the space group R3m. capes.gov.brcapes.gov.br
Phase I: The final solid phase before melting is Phase I, which forms from Phase II at 564 K (291 °C) and is stable up to the melting point of approximately 587 K (314 °C). physics.gov.azbeu.edu.az Phase I adopts a cubic NaCl-type unit cell with the space group Fm3m and contains four molecules per unit cell. capes.gov.brcdnsciencepub.com
| Phase | Crystal System | Space Group | Stability Range (K) | Stability Range (°C) |
|---|---|---|---|---|
| IV | Trigonal | P31 | < 437 | < 164 |
| III | Cubic (CsCl-type) | Pm3m | 437 - 492 | 164 - 219 |
| II | Rhombohedral | R3m | 492 - 564 | 219 - 291 |
| I | Cubic (NaCl-type) | Fm3m | 564 - 587 | 291 - 314 |
Structural Relationships Between Polymorphic Forms
The transitions between the different polymorphic forms of this compound involve significant rearrangements of the constituent ions and changes in the crystal lattice.
The transformation from Phase IV to Phase III involves a change from a trigonal to a cubic system. The relationship between their unit cells has been established through single-crystal X-ray diffraction studies, which show the transformation of specific crystallographic axes from the trigonal to the cubic system. cdnsciencepub.com
The sequence of transitions from Phase III to Phase II and then to Phase I is considered a progressive conversion from a CsCl-type lattice to a NaCl-type lattice. cdnsciencepub.com The III → II transition involves a change from the simple cubic lattice of Phase III to a larger body-centered cubic lattice in Phase II. cdnsciencepub.com In Phase III, the orientationally disordered nitrate groups have an ideal 8-fold anion-cation coordination with the rubidium atoms. cdnsciencepub.com The transition to Phase II maintains a similar 8-fold coordination. cdnsciencepub.com
The subsequent II → I transition marks the final step to a face-centered cubic (f.c.c.) lattice. cdnsciencepub.com In Phase I, the nitrate groups form an ideal 6-fold anion-cation coordination with the surrounding rubidium atoms. cdnsciencepub.com This transition involves the transformation of a trigonal rubidium atom sublattice in Phase II into the orthogonal cell edges of the cubic lattice of Phase I. cdnsciencepub.com
Investigation of Phase Transition Mechanisms and Kinetics
The mechanisms and kinetics of the phase transitions in this compound have been investigated using a variety of experimental and theoretical approaches, including thermal analysis, pressure studies, and dielectric measurements.
Thermal-Induced Phase Transitions
The phase transitions in this compound are readily induced by changes in temperature. jps.jpthermofisher.com Techniques such as differential thermal analysis (DTA) and differential scanning calorimetry (DSC) have been employed to study these transformations. jps.jpakjournals.comdntb.gov.ua
The IV → III transition has been studied using optical microscopy, and the activation energy for this process in pure this compound has been calculated to be 23.72 kcal/mol. physics.gov.az The kinetics of crystal growth during this transformation show that the velocity of the new phase formation increases with temperature. physics.gov.az
The III ⇌ II transition is a reversible process that involves the coexistence of both phases over a certain temperature range. jps.jp The study of solid solutions of this compound with cesium nitrate and potassium nitrate has shown that the transition temperatures are affected by the composition, which is related to the cation to anion radius ratio. jps.jp
Pressure-Induced Phase Transitions and Dielectric Response
The application of hydrostatic pressure also induces phase transitions in this compound. jps.jp The relative permittivity and dielectric conductivity have been measured under pressure, particularly for the II-III and III-IV transitions. jps.jpjst.go.jp
At the IV-III phase transition, the changes in relative permittivity and conductivity become smaller as pressure increases, which is attributed to the hindered rotation of the nitrate ions under pressure. jps.jpjst.go.jp
A significant peak in the relative permittivity is observed at the II-III phase transition pressure. jps.jpjst.go.jp In Phase III, the inverse of the relative permittivity follows the Curie-Weiss law as a function of pressure, a behavior that is explained by the phenomenological theory for a first-order antiferroelectric phase transition. jps.jpjst.go.jp At sufficiently high pressures, the high-temperature phases I and II can be suppressed, leaving Phase III as the high-temperature form. physics.gov.az
Energetics and Thermodynamics of Phase Transformations
The conductivity of this compound shows a significant increase, by two orders of magnitude, at the 437 K (164 °C) phase transition, where it enters the superionic Phase III. spbstu.ru This highlights the substantial change in ionic mobility associated with the structural transformation. The study of the heat capacities of this compound in its different phases further elucidates the thermodynamic changes occurring during these transitions. akjournals.com
Microscopic and Macroscopic Morphology Changes During Transitions
The polymorphic phase transitions of this compound (RbNO₃) are accompanied by distinct changes in both its microscopic and macroscopic morphology. These transformations, observable through techniques such as X-ray diffraction (XRD) and differential scanning calorimetry (DSC), involve significant alterations in the crystal structure. thermofisher.comthermofisher.com
At the microscopic level, the transition from the room temperature trigonal phase (IV) to the cubic phase (III) at approximately 160-170°C is characterized by specific changes in the XRD pattern. thermofisher.comthermofisher.com Notably, smaller diffraction peaks situated between the more prominent peaks disappear, indicating a change in the crystal lattice. thermofisher.com The subsequent transition from the cubic phase (III) to a rhombohedral phase (II) at around 219-250°C is described as a very clear and sudden switch in the diffraction pattern. thermofisher.comthermofisher.com Molecular dynamics simulations suggest that the IV → III phase transition is initiated by an in-plane rotation of the nitrate (NO₃⁻) ions. tdx.cat The transitions up to the II phase involve relatively small changes in the rubidium atom sublattice, moving from a pseudo-cubic to a cubic arrangement, while the nitrate groups shift from an ordered to a disordered state. tdx.cat
Macroscopically, while detailed visual descriptions of large single-crystal transformations are not extensively documented in the provided research, the underlying crystallographic changes imply alterations in the crystal's shape and internal stress. The growth of new phases within the parent crystal, as observed in related mixed nitrate systems, typically proceeds along specific crystallographic directions. beu.edu.az For instance, in a K₀.₉₄₅Rb₀.₀₅₅NO₃ monocrystal, the new phase, once nucleated, grows rapidly along the researchgate.net direction before continuing along the researchgate.net direction. beu.edu.az Such directional growth is indicative of the anisotropic nature of the phase transformation process.
The sequence of phase transitions with their corresponding crystal structures is summarized below:
Phase IV (Trigonal) → Phase III (Cubic) at ~164°C thermofisher.comakjournals.com
Phase III (Cubic) → Phase II (Rhombohedral) at ~221°C akjournals.com
Phase II (Rhombohedral) → Phase I at ~283°C akjournals.com
These transitions are fundamental to understanding the material's behavior at elevated temperatures.
Influence of Purity and Impurities on Transition Temperatures
The purity of this compound significantly affects the temperatures at which its polymorphic phase transitions occur. The presence of impurities can lead to shifts in transition temperatures and changes in the physical properties associated with these transitions. dtic.milresearchgate.net
Research has shown that the introduction of specific impurities, or dopants, can systematically alter the phase behavior of this compound. For example, doping with nitrite (B80452) (NO₂⁻) ions has been found to decrease the temperatures of the IV ↔ III and III ↔ II transitions, which can stabilize the highly conductive phase III at lower temperatures. acs.org Conversely, doping with barium nitrate (Ba(NO₃)₂) can increase the ionic conductivity of the RbNO₃-II phase, indicating the formation of solid solutions and an increase in cationic vacancies. acs.org
The effect of impurities is a general phenomenon in materials science. For instance, the presence of contaminants can cause a broadening of the melting point endotherm as observed in differential scanning calorimetry (DSC), a technique used to measure purity. scispace.com In the case of rubidium metal, oxygen contamination has been shown to significantly increase its viscosity, especially near the melting point. researchgate.net While this pertains to the elemental form, it highlights the sensitivity of the physical properties of rubidium-containing substances to impurities.
The study of various purities of this compound (99.99%, 99.975%, and 99.7 wt%) has confirmed that the transition temperatures are indeed dependent on the level of purity. dtic.mil This dependence is crucial for applications where precise control of phase transitions is required.
Phase Diagrams of Binary and Ternary Systems Involving this compound
The phase behavior of this compound in multicomponent systems is critical for applications such as molten salt technologies. Phase diagrams of binary and ternary systems involving RbNO₃ reveal the formation of eutectics, peritectics, and intermediate compounds.
Binary Systems:
Sodium Nitrate (NaNO₃) - this compound (RbNO₃): This system is complex, featuring multiple invariant points. It forms a congruently melting intermediate compound, NaRb₂(NO₃)₃, which melts at approximately 178-180°C. researchgate.netakjournals.com The phase diagram also shows two eutectics, one eutectoid, one peritectic, and three metatectics at various temperatures and compositions. researchgate.net The eutectic composition is found at a mole ratio of 54:46 (RbNO₃:NaNO₃). akjournals.com
Caesium Nitrate (CsNO₃) - this compound (RbNO₃): This system is characterized by a eutectic point, two eutectoid points, and an azeotropic-like invariant. dtic.milfactsage.cn It also exhibits the formation of both limited and continuous solid solutions at lower temperatures. dtic.milfactsage.cn
Lithium Nitrate (LiNO₃) - this compound (RbNO₃): This system forms an intermediate compound, LiRb(NO₃)₂. researchgate.netconscientiabeam.com The mixing of these two nitrates is considered to result in a regular solution. researchgate.net
Ternary Systems:
Silver Nitrate (AgNO₃) - Lithium Nitrate (LiNO₃) - this compound (RbNO₃): The study of this ternary system has identified at least ten invariant points. conscientiabeam.comakjournals.com The phase diagram includes two significant eutectic points, indicating complex interactions between the three components. conscientiabeam.com
Spectroscopic Probes of Rubidium Nitrate Structure and Dynamics
Vibrational Spectroscopy (Raman and Infrared)
Vibrational spectroscopy, encompassing both Raman and infrared (IR) techniques, serves as a powerful tool for investigating the molecular and lattice vibrations within rubidium nitrate (B79036). These methods are sensitive to the symmetry of the crystal and the nature of the chemical bonds, making them ideal for studying structural changes.
The vibrational spectrum of rubidium nitrate is characterized by two main types of modes: the internal modes of the nitrate (NO₃⁻) ion and the external or lattice modes. The internal modes correspond to the fundamental vibrations within the nitrate ion, while the lattice modes arise from the collective motions of the Rb⁺ cations and NO₃⁻ anions in the crystal lattice.
Infrared and Raman spectra have been recorded for powdered, room-temperature phase this compound. cdnsciencepub.com For trigonal systems like RbNO₃, the spectra are nearly identical to those of caesium nitrate (CsNO₃). cdnsciencepub.com The analysis of these spectra reveals that perturbations from the crystalline field are significantly more pronounced in the antisymmetric stretching region (ν₃, around 1400 cm⁻¹) compared to the antisymmetric bending region (ν₄, around 700 cm⁻¹). cdnsciencepub.com
Studies under high pressure provide further details. Mid-infrared and Raman spectra of RbNO₃ at pressures up to 40 kbar show clear evidence for the ν₁ and ν₄ regions of the nitrate ion and the libratory lattice mode region. rsc.orgrsc.org The combination bands, such as ν₁ + ν₄, observed in the IR spectra, mirror the behavior of the ν₄ region in terms of the number of bands and their pressure-induced shifts. rsc.org This consistency between the observed spectra and the selection rules for the proposed space group (Pmmn with Z=2 for the high-pressure RbNO₃ V phase) provides strong structural confirmation. rsc.orgrsc.org
In molten nitrates, Raman spectra of the symmetric stretching ν₁(A'₁) mode of the NO₃⁻ ion have been measured. tandfonline.com The analysis of vibrational correlation functions suggests that in molten this compound, the vibrational frequency modulation is rapid. tandfonline.com
A summary of key vibrational modes for the nitrate ion is presented below.
Table 1: Fundamental Vibrational Modes of the Nitrate Ion (NO₃⁻)| Mode | Symmetry | Description | Approximate Frequency Range (cm⁻¹) |
|---|---|---|---|
| ν₁ | A₁' | Symmetric Stretch | 1050 |
| ν₂ | A₂" | Out-of-Plane Bend | 830 |
| ν₃ | E' | Antisymmetric Stretch | 1390 |
| ν₄ | E' | In-Plane Bend | 720 |
This compound undergoes several temperature-induced phase transitions, which can be effectively monitored using Raman spectroscopy. By measuring the spectra as a function of temperature, changes in crystal structure are observed as shifts in band positions, splitting of degenerate modes, and the appearance or disappearance of certain bands.
Raman spectroscopy has been systematically used to investigate structural phase transitions in binary nitrate systems, including potassium nitrate-rubidium nitrate (KNO₃-RbNO₃). collectionscanada.gc.ca In mixtures with 60 to 90 mol% RbNO₃, transitions corresponding to KNO₃ II to KNO₃ I and RbNO₃ IV to RbNO₃ III were observed. collectionscanada.gc.ca A transition from the KNO₃ III structure to the RbNO₃ IV structure was noted for crystals containing 80 and 90 mol% RbNO₃. collectionscanada.gc.ca
High-pressure studies also reveal phase transitions. The transition in RbNO₃ is qualitatively observed in IR spectra by the disappearance of one of the ν₁ + ν₄ components and a change in the ν₄ region. rsc.org Concurrently, in the Raman spectra, a ν₃ component appears, the ν₄ region simplifies, and major changes occur in the external (lattice) mode region. rsc.org These spectral changes provide a clear signature of the pressure-induced phase transition. rsc.orgrsc.org The lowering of temperature can have a similar effect to increasing pressure, leading to a reduction in the width of spectral peaks and a slight blue shift in their positions, which is associated with volume reduction in the crystal structure. mdpi.com
Infrared spectroscopy is a valuable technique for elucidating intermediates and mechanisms in heterogeneous systems. annualreviews.org Techniques like diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) allow for the in situ investigation of reactions on the surface of powdered samples. copernicus.org While specific studies on this compound as a catalyst are not prevalent, the methodology applied to other nitrates in heterogeneous systems is relevant. For instance, DRIFTS has been used to study the effects of nitrate on the heterogeneous conversion of SO₂ on hematite (B75146) particles. copernicus.org Such studies show that surface nitrate can significantly alter the chemical reactivity of the particles. copernicus.org By identifying adsorbed species and reaction intermediates through their vibrational fingerprints, the reaction pathways can be determined. annualreviews.org
Temperature-Dependent Spectroscopic Analysis of Phase Transitions
Nuclear Magnetic Resonance (NMR) and Nuclear Quadrupole Resonance (NQR) Spectroscopy
NMR and NQR are powerful spectroscopic methods for probing the local environment of atomic nuclei with a non-zero nuclear spin. du.ac.inresearchgate.net For this compound, these techniques provide detailed information about the electric field gradients (EFG) at the rubidium nuclear sites, which are highly sensitive to the local crystal structure and symmetry. osti.govpnnl.gov
Nuclei with a spin quantum number I > 1/2, such as ⁸⁵Rb (I=5/2) and ⁸⁷Rb (I=3/2), possess a nuclear electric quadrupole moment. osti.gov This moment interacts with the local EFG at the nucleus, lifting the degeneracy of the nuclear spin energy levels. researchgate.net NQR spectroscopy directly measures the transition frequencies between these quadrupole levels in the absence of an external magnetic field, while NMR studies the perturbation of Zeeman energy levels by the quadrupole interaction. du.ac.inresearchgate.net
The EFG is a tensor that describes the spatial variation of the electric field at the nucleus and is determined by the charge distribution of the surrounding ions and electrons. gla.ac.uk Therefore, measurements of the quadrupolar couplings provide a sensitive probe of the local structure. In this compound, there are three crystallographically inequivalent rubidium sites. gla.ac.uk ⁸⁷Rb NMR studies have identified the quadrupolar parameters for these sites, as detailed in the table below. gla.ac.uk
Table 2: ⁸⁷Rb Quadrupolar Parameters in this compound
| Site Label | Quadrupolar Coupling Constant (C_Q) (MHz) | Asymmetry Parameter (η) |
|---|---|---|
| 1 | 1.70 | 0.6 |
| 2 | 1.70 | 0.2 |
| 3 | 2.00 | 0.9 |
Source: University of Glasgow Thesis gla.ac.uk
The intensities of the corresponding peaks in the isotropic spectra are consistent with the 1:1:1 population ratio of these sites. gla.ac.uk Studies on related compounds like rubidium uranyl nitrate have demonstrated how experimental NMR and NQR measurements of the EFG can be compared with theoretical computations to refine understanding of the electronic structure. osti.govpnnl.gov
Both stable isotopes of rubidium, ⁸⁵Rb and ⁸⁷Rb, are quadrupolar and can be studied by NMR and NQR. osti.gov The analysis of the quadrupole interactions for both isotopes in the same compound allows for a precise determination of the ratio of their nuclear quadrupole moments, Q(⁸⁷Rb)/Q(⁸⁵Rb). researchgate.net
In studies of rubidium uranyl nitrate, the electronic structure was probed by measuring the ⁸⁵Rb and ⁸⁷Rb quadrupole couplings via NQR and NMR. osti.govpnnl.gov From this analysis, a refined ratio of the quadrupole moments was obtained. osti.gov A similar approach can be applied to this compound. The quadrupole coupling constant (C_Q) is related to the largest component of the EFG tensor (V_zz) and the nuclear quadrupole moment (eQ) by the equation C_Q = e²qQ/h, where eq = V_zz. By measuring the C_Q for both isotopes in the identical chemical environment of a specific crystallographic site, the ratio of their quadrupole moments can be determined with high accuracy, as the EFG term cancels out. This provides fundamental nuclear data that is independent of the complexities of theoretical EFG calculations. osti.govresearchgate.net
Probing Electric Field Gradients at Rubidium Sites
X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure Elucidation
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive analytical technique used to determine the elemental composition, chemical states, and electronic structure of materials. malvernpanalytical.comwikipedia.org The method involves irradiating a sample with X-rays, which causes the emission of core-level electrons. malvernpanalytical.com By measuring the kinetic energy of these ejected photoelectrons, their binding energy can be calculated, which is characteristic of a specific element and its chemical environment. malvernpanalytical.comwikipedia.org This allows for the identification of elements present on the material's surface (typically the top 5-10 nm) and their oxidation states. wikipedia.orgwisc.edu
While direct, comprehensive XPS studies on pure this compound (RbNO₃) are not extensively detailed in the provided search results, analysis of closely related compounds like the double nitrate Rb₂Na(NO₃)₃ provides significant insights. researchgate.netnsc.ru In studies of this double nitrate, XPS was employed to measure the binding energies of core electrons and the energy distribution of electronic states in the valence band region. researchgate.netnsc.ru For the Rb₂Na(NO₃)₃ crystal, high binding energies were recorded for the N 1s and O 1s core-level electrons. nsc.ru
The analysis of the valence band is crucial for understanding the electronic structure. researchgate.net In the case of Rb₂Na(NO₃)₃, theoretical calculations based on density functional theory (DFT) indicated that O 2p states are the primary contributors to the valence band, particularly its upper portion. researchgate.netnsc.ru This theoretical finding was experimentally supported by fitting the XPS valence band spectrum with the X-ray emission O Kα band. researchgate.netnsc.ru The bottom of the valence band was found to be determined by contributions from both Rb 4p and O 2p states. nsc.ru The conduction band's bottom is primarily formed by unoccupied O 2p and N 2p states in nearly equal proportions. researchgate.netnsc.ru
For insulating samples like nitrates, surface charging can be an issue during XPS measurements. lehigh.edu This is often corrected by referencing the adventitious carbon C 1s peak, which is typically set to a binding energy of 284.8 eV. rsc.orgbris.ac.uk
Table 1: Representative Binding Energies from XPS Analysis of a Related Nitrate Compound This table is illustrative, based on findings for Rb₂Na(NO₃)₃, as detailed data for pure RbNO₃ was not available in the search results.
| Core Level | Binding Energy (eV) | Associated Ion/Group | Reference |
|---|---|---|---|
| N 1s | ~407.5 | NO₃⁻ | nsc.ru |
| O 1s | ~532.7 | NO₃⁻ | nsc.ru |
Dielectric Spectroscopy and Electrical Conductivity Measurements
Dielectric spectroscopy is a powerful method for studying the electrical properties of materials as a function of frequency and temperature. It provides insights into charge transport mechanisms and structural phase transitions. This compound exhibits several temperature-dependent phase transitions, each marked by distinct changes in its dielectric and conductive properties. spbstu.rudvo.ru
At room temperature, RbNO₃ exists in a trigonal form (phase IV), which is stable up to approximately 437 K (164 °C). dvo.rutandfonline.com This phase is described as pyroelectric. spbstu.rutandfonline.com Between 437 K and 492 K (219 °C), it transforms into a cubic paraelectric phase (phase III). dvo.rutandfonline.com From 492 K to about 558 K (285 °C), it exists in a rhombohedral phase (phase II), which is considered antiferroelectric. spbstu.rudvo.rutandfonline.com Above this temperature, it transitions to another cubic phase (phase I) before melting. spbstu.ruiucr.org
The phase transitions in this compound are accompanied by significant changes in its relative permittivity (εr) and dielectric conductivity (σ). jps.jpjst.go.jp Measurements on single crystals have shown that the IV → III transition at 164°C and the III → II transition at 219°C are clearly marked by anomalies in these properties. jps.jpcapes.gov.br
Specifically, the relative permittivity shows a large peak at the II-III phase transition. jps.jpjst.go.jp In phase III, the inverse of the relative permittivity (1/εr) follows the Curie-Weiss law with respect to pressure, a behavior that can be explained by phenomenological theories of first-order antiferroelectric phase transitions. jps.jpjst.go.jp A sharp increase in dielectric constant is also observed at the IV → III transition. scispace.com
The conductivity of RbNO₃ also shows dramatic changes. At the IV → III phase transition (around 437 K), the conductivity increases by approximately two orders of magnitude, and the material enters a state of superionic conductivity. spbstu.rutandfonline.comtandfonline.com Further, though smaller, increases in conductivity are observed at the subsequent III → II and II → I transitions. iucr.orgscispace.com Studies under hydrostatic pressure reveal that as pressure increases, the changes in permittivity and conductivity at the IV-III transition become smaller, which is attributed to the hindered rotation of the NO₃⁻ ions under pressure. jps.jpjst.go.jp
Table 2: Phase Transitions of this compound and Associated Dielectric Behavior
| Transition | Approximate Temperature | Change in Permittivity (εr) | Change in Conductivity (σ) | Reference |
|---|---|---|---|---|
| IV → III | ~164 °C (437 K) | Sharp increase | Increases by ~2 orders of magnitude (superionic state) | spbstu.rutandfonline.comscispace.com |
| III → II | ~219 °C (492 K) | Large peak; obeys Curie-Weiss law in Phase III | Increases by ~2.5 orders of magnitude | jps.jpjst.go.jpscispace.com |
| II → I | ~285-291 °C (558-564 K) | Small change | Increases by ~0.2 orders of magnitude | spbstu.ruscispace.com |
The electrical conductivity in the solid phases of this compound is primarily ionic in nature. scispace.com The conductivity can be significantly enhanced through cationic doping, which involves introducing aliovalent cations into the RbNO₃ lattice to create vacancies. researchgate.net
One study investigated the effect of doping this compound with barium nitrate (Ba(NO₃)₂). researchgate.net The introduction of Ba²⁺ ions is intended to create cationic vacancies in the rubidium sublattice to maintain charge neutrality. The results showed that the conductivity of the high-temperature RbNO₃-II phase increased in proportion to the concentration of the barium nitrate dopant. researchgate.net This suggests the formation of a solid solution and a corresponding increase in the concentration of cationic vacancies, which enhances ion transport. researchgate.net
However, the effect of doping was found to be highly phase-dependent. researchgate.net In the lower temperature phases (III and IV), the solubility of barium nitrate is low. researchgate.net Consequently, the conductivity of these phases was virtually independent of the dopant concentration. researchgate.net This indicates that the benefits of cationic doping on ionic conductivity are most pronounced in the high-temperature, higher-conductivity phases where solid solution formation is more favorable. researchgate.net
Theoretical and Computational Chemistry Approaches to Rubidium Nitrate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of rubidium nitrate (B79036) (RbNO₃) at the atomic level. This quantum mechanical modeling method allows for the calculation of various electronic and structural properties, providing insights that complement experimental findings.
Electronic Structure and Band Gap Analysis
DFT calculations are instrumental in elucidating the electronic structure of rubidium nitrate. First-principles calculations reveal that in related double nitrate systems like Rb₂Na(NO₃)₃, the valence band is primarily composed of O 2p states, particularly in its upper portion. The bottom of the conduction band in this compound is formed by nearly equal contributions from unoccupied O 2p and N 2p states. researchgate.netnsc.ru This detailed understanding of the electronic states is crucial for interpreting experimental data from techniques like X-ray photoelectron spectroscopy. researchgate.netnsc.ru
The band gap, a critical parameter determining the optical and electronic properties of a material, can also be calculated using DFT. For instance, in other perovskite materials, the modified Becke-Johnson generalized gradient approximation (mBJ-GGA) method within DFT has been shown to provide band gap values that are in good agreement with experimental data. acs.org While specific band gap values for pure this compound from DFT are not detailed in the provided results, the methodology is well-established for such calculations. acs.orgresearchgate.net
Prediction and Refinement of Crystal Structures
DFT is a cornerstone of modern ab initio crystal structure prediction (CSP). ed.ac.uk It can be used to predict stable crystal structures without any experimental input, which is particularly valuable for materials under high pressure or for discovering new polymorphs. ed.ac.ukrsc.org For this compound, which exhibits multiple phase transitions, DFT can be employed to calculate the relative energies of different crystal structures and refine experimental structural data. rsc.orgresearchgate.net For example, in the study of perovskite-type rubidium niobate, DFT calculations using the projector augmented wave (PAW) method within the generalized gradient approximation (GGA) were used to explore its crystal structures and properties. rsc.org This approach allows for the determination of lattice parameters and can help in understanding the distortions in different phases. rsc.org Machine learning potentials trained on DFT data are also emerging as a method to accelerate CSP by efficiently predicting DFT energies. sandboxaq.com
Electric Field Gradient Calculations
The electric field gradient (EFG) at a specific nuclear site provides sensitive information about the local electronic environment. DFT calculations are used to compute EFG tensors, which can then be compared with experimental data from techniques like nuclear quadrupole resonance (NQR) and nuclear magnetic resonance (NMR). pnnl.gov For instance, in rubidium uranyl nitrate, DFT calculations were performed to determine the EFG at the rubidium nucleus. pnnl.gov These calculations, which can include scalar relativistic effects and even spin-orbit coupling, help in refining the understanding of bonding and electronic structure. acs.org The agreement between calculated and experimental EFG values serves as a stringent test of the theoretical model. pnnl.gov
Molecular Dynamics Simulations of Phase Transitions and Ionic Motion
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of atoms and molecules in a system. For this compound, MD simulations have been crucial in understanding the microscopic mechanisms behind its structural phase transitions and the motion of its constituent ions.
Simulations have shown that the phase transitions in this compound are intricate processes. For example, the transition from phase IV to phase III is initiated by the in-plane rotation of the nitrate (NO₃⁻) ions. researchgate.net The subsequent transitions to phase II and phase I are attributed to a dilation along a trigonal axis of the cubic phase III structure. researchgate.net These simulations provide a dynamic picture that complements static crystallographic data.
MD simulations have also been employed to investigate ionic conductivity in this compound. Studies indicate that the formation of Schottky defects is more favorable than Frenkel defects, and that cation migration occurs through a vacancy mechanism. nsc.ru A key finding is the strong correlation between the reorientation of the nitrate anions and the diffusion of the rubidium cations, suggesting that the two motions are closely linked. nsc.ru This insight is vital for understanding the superionic conductivity observed in the high-temperature cubic phase (phase III) of this compound. nsc.ru First-principles MD simulations have also been used to study the structural and electronic properties of liquid rubidium under high pressure, revealing an electronic s-d transition. aps.org
Phenomenological Theories of Phase Transitions
Phenomenological theories, such as the Landau theory, provide a macroscopic framework for understanding phase transitions without delving into the microscopic details of atomic interactions. These theories use an order parameter to describe the change in symmetry across a transition.
In the context of this compound, a phenomenological theory has been successfully applied to explain the behavior of its dielectric properties during the first-order antiferroelectric phase transition between phases II and III. jps.jpcapes.gov.brjst.go.jp This theory helps to elucidate why the reciprocal of the relative permittivity follows the Curie-Weiss law as a function of pressure in phase III. jps.jpcapes.gov.brjst.go.jp Furthermore, models based on phenomenological approaches like the Landau theory and the Ising model are used to analyze the shift in phase transition temperatures observed in this compound nanoparticles when they are confined within nanoscale pores. dvo.ru These models typically predict a decrease in the transition temperature as the particle size diminishes. dvo.ru
Thermodynamic Modeling and Prediction of Reaction Pathways
Thermodynamic modeling is essential for understanding the stability of different phases and for predicting the course of chemical reactions. For this compound, this involves studying its phase diagram and the thermodynamics of its interactions with other salts. For example, the ternary phase diagram of AgNO₃-LiNO₃-RbNO₃ has been studied to understand the equilibria between different solid and liquid phases. researchgate.net Such studies often require accurate thermodynamic data, including the heat capacities of the constituent compounds and any intermediate phases that may form. researchgate.net
Computational quantum chemistry methods can be used to elucidate reaction pathways at a molecular level. By calculating the potential energy surface for a given reaction, it is possible to identify transition states and determine activation energies. While specific studies on the reaction pathways of this compound decomposition were not found in the provided search results, the methodology has been applied to similar compounds like guanidinium (B1211019) nitrate. jes.or.jp These ab initio thermochemistry calculations help in understanding the multistep and competitive processes involved in thermal decomposition. jes.or.jp Thermodynamic models are also crucial for predicting the properties of aqueous electrolyte solutions containing rubidium salts, although there can be gaps in the experimental data needed for these models. researchgate.net
Advanced Materials Science and Engineering Applications of Rubidium Nitrate
Utilization in Optical and Electronic Materials Development
Rubidium nitrate (B79036) is instrumental in the creation of specialized optical and electronic components due to its influence on the physical and chemical properties of host materials.
Non-linear Optical Materials
The field of non-linear optics (NLO) has identified the nitrate group ([NO₃]⁻) as a promising building block for new ultraviolet (UV) NLO crystals. Theoretical calculations suggest that the [NO₃]⁻ group possesses a larger microscopic second-order susceptibility compared to other common groups like [BO₃]³⁻ or [CO₃]²⁻. americanelements.com This has spurred research into nitrate compounds for applications in frequency conversion of lasers.
A notable example is the development of a noncentrosymmetric (NCS) mixed alkali metal nitrate, Rb₂Na(NO₃)₃. This material, synthesized through solid-state reactions, exhibits a strong second-harmonic generation (SHG) response, which is approximately five times that of potassium dihydrogen phosphate (B84403) (KDP), a benchmark NLO material. americanelements.com The high SHG efficiency is attributed to the optimized arrangement and high density of the NLO-active [NO₃]⁻ groups within the crystal structure. americanelements.com Furthermore, Rb₂Na(NO₃)₃ has a wide transparency region from the UV to the near-infrared spectrum, making it a promising candidate for novel UV-NLO applications. americanelements.com Research has also explored non-centrosymmetric rubidium rare-earth nitrates, such as Rb₂RE(NO₃)₅ · 4H₂O (where RE is a rare-earth element), which are also being investigated for their NLO properties. acs.org
Components in Specialty Glass and Ceramics
Rubidium nitrate is utilized in the manufacturing of specialty glasses and ceramics to enhance their thermal and electrical properties. metu.edu.tr Its incorporation can modify the material's melting point, thermal expansion, and optical characteristics. americanelements.com
In the realm of biomedical materials, research has been conducted on rubidium-doped mesoporous bioactive glass nanoparticles (MBGNs). In one study, Rb₂O was substituted for CaO at concentrations of 5 and 10 mol% in a 70SiO₂–30CaO (mol%) glass composition using a sol-gel method. The resulting Rb-doped MBGNs were found to be amorphous and showed the formation of hydroxycarbonate apatite (HCA) on their surface after being soaked in simulated body fluid, indicating good bioactivity. researchgate.net
Ferroelectric and Piezoelectric Material Design
This compound plays a role in the design of ferroelectric and piezoelectric materials. It is known to possess the highest ionic conductivity among nitrates, a property that is beneficial in the fabrication of nanocomposite ferroelectric materials. rsc.org
Studies on composite materials of potassium nitrate (KNO₃) and this compound (RbNO₃) have shown that the inclusion of RbNO₃ can expand the temperature range in which the ferroelectric phase of KNO₃ exists. researchgate.net In (KNO₃)₍₁₋ₓ₎/(RbNO₃)ₓ composites, an increase in the volume fraction of RbNO₃ leads to additional phase transitions. researchgate.net The expansion of the ferroelectric phase upon cooling is attributed to the superposition of the ferroelectric phases of potassium nitrate and the solid solution of K₍₁₋ₓ₎RbₓNO₃ that forms. researchgate.net At room temperature, RbNO₃ has a trigonal crystal structure and is pyroelectric. researchgate.net
Role in Energy Storage and Conversion Technologies
The unique electrochemical properties of this compound make it a candidate for use in advanced energy storage and conversion systems.
Solid-State Electrolytes in Battery Systems
Research is exploring the use of this compound in solid-state electrolytes for batteries. The ionic conductivity of this compound can be influenced by doping and by creating composite materials. For instance, studies have investigated the effect of adding nanocrystalline alumina (B75360) (Al₂O₃) to this compound to create a composite solid electrolyte system. sumdu.edu.ua
Furthermore, the introduction of bivalent cations, such as Ba²⁺ from barium nitrate, into the this compound lattice has been studied to increase the concentration of cationic vacancies and thereby enhance the ionic conductivity of certain phases of RbNO₃. researchgate.net In the field of sodium-ion batteries, rubidium ions, along with cesium ions, have been investigated as electrolyte additives. The addition of a small amount of rubidium ions to the electrolyte has been shown to modify the chemical composition of the solid electrolyte interphase (SEI) on hard carbon anodes, leading to a significant increase in the ionic conductivity and stability of the SEI. researchgate.net
Development of Solid-State Supercapacitors
This compound is being explored for its potential role in the development of solid-state supercapacitors. The intercalation of this compound into layered semiconductor materials has shown promise for creating new charge storage mechanisms.
A study demonstrated that single-crystal samples of gallium selenide (B1212193) (GaSe) and indium selenide (InSe) can be intercalated with molecules of this compound. This process creates nanocomposite structures that can be viewed as composite superlattices, consisting of the layered semiconductor with embedded ferroelectric layers of RbNO₃. rjraap.com These intercalated nanocomposite materials exhibit electric energy storage properties, which are associated with the polarization of the intercalated ferroelectric material under an external electric field. rjraap.com This development of new mechanisms for charge accumulation is a promising avenue for the creation of advanced solid-state supercapacitors. quantumcriticalmetals.com
Catalytic Applications and Precursor Roles
This compound serves a dual function in chemical synthesis, acting both as a catalyst in certain organic reactions and as a crucial starting material for the production of other high-purity rubidium-based chemicals.
This compound is utilized as a catalyst in various organic synthesis processes. sh-oujin.comganfenglithium.comvwr.com Its role often involves facilitating reactions or acting as a chelating agent. sh-oujin.comganfenglithium.com While specific industrial-scale catalytic cycles involving this compound are not widely publicized, its utility is recognized in the broader manufacturing of catalysts. fishersci.fiwikipedia.orgthermofisher.comfishersci.bechemicalbook.com The compound's function is linked to its properties as an alkali metal salt, which can influence reaction pathways and kinetics.
A primary application of this compound is as a raw material for the synthesis of other rubidium compounds and elemental rubidium metal. fishersci.fiwikipedia.orgfishersci.bechemicalbook.comchemimpex.com Its high solubility in water and straightforward chemical reactivity make it an ideal precursor. chemimpex.com For instance, rubidium oxide (Rb₂O), a key compound in materials science, can be synthesized through the reduction of this compound with rubidium metal in the reaction: 10Rb + 2RbNO₃ → 6Rb₂O + N₂. smolecule.com Furthermore, thermal decomposition of this compound yields rubidium nitrite (B80452) (RbNO₂) and oxygen, providing a pathway to other rubidium salts. sh-oujin.com The general production of this compound itself involves reacting rubidium hydroxide (B78521) or carbonate with nitric acid, establishing its central role in the family of rubidium compounds. sh-oujin.comwikipedia.org
Catalysis in Organic Synthesis
Modification and Doping in Metallic Alloys and Ceramics
The addition of this compound to metallic alloys and ceramic materials can significantly alter their microstructures and enhance their physical and biological properties.
In metallurgy, rubidium has been identified as an effective modifier for aluminum-silicon (Al-Si) alloys. mdpi.comresearchgate.net The addition of rubidium transforms the morphology of the eutectic silicon phase from a coarse, needle-like structure to a fine, fibrous one. mdpi.comresearchgate.netresearchgate.net This microstructural refinement is critical for improving the mechanical properties of the alloy. mdpi.comresearchgate.net
Research on a eutectic Al-12wt%Si alloy demonstrated that rubidium, likely introduced via a salt form like this compound, has a significant effect on solidification. mdpi.com X-ray mapping confirmed that rubidium distributes relatively homogeneously within the silicon phase, influencing its growth during solidification. mdpi.comresearchgate.net The modification with rubidium lowers the solidus temperature, thereby extending the solidification range. mdpi.comresearchgate.net Optimal improvement in mechanical properties was observed with a rubidium content between 0.007% and 0.01%. mdpi.comresearchgate.net
Table 1: Effects of Rubidium Modification on Eutectic Al-12wt%Si Alloy
| Parameter | Observation | Source |
| Eutectic Si Morphology | Transforms from needle-like to fine fibrous | mdpi.com, researchgate.net |
| Solidus Temperature | Decreased by 18.2 °C | mdpi.com |
| Solidification Range | Extended | mdpi.com, researchgate.net |
| Optimal Rb Content | 0.007–0.01% | mdpi.com, researchgate.net |
| Modifier Fade | Average length of eutectic Si particles increases with melt holding time | mdpi.com |
This compound is used as a source of rubidium ions for doping hydroxyapatite (B223615) [Ca₁₀(PO₄)₆(OH)₂], a synthetic biomaterial that mimics the mineral component of human bone and teeth. nust.edu.pktandfonline.com The incorporation of rubidium is intended to enhance the material's biological and mechanical properties for applications in tissue engineering, orthopedics, and dentistry. nust.edu.pkresearchgate.net
Rubidium is considered a vital trace element in the human body and is known to possess antibacterial properties. tandfonline.comresearchgate.net Doping hydroxyapatite with rubidium can therefore impart antibacterial capabilities to the biomaterial while improving its durability. nust.edu.pkresearchgate.netresearchgate.net Studies have shown that rubidium-doped hydroxyapatite (Rb-HAp) nanoparticles exhibit enhanced proliferation and differentiation of osteoblast-like cells (MG-63), suggesting improved biocompatibility. tandfonline.comresearchgate.net The synthesis of Rb-HAp is typically achieved through wet chemical methods like co-precipitation or hydrothermal techniques, where a rubidium salt is added to the precursor solution. nust.edu.pktandfonline.comresearchgate.net Due to the larger ionic radius of Rb⁺ compared to Ca²⁺, its incorporation into the hydroxyapatite lattice can cause a slight expansion of the unit cell. tandfonline.commdpi.com
Table 2: Characteristics of Rubidium-Doped Hydroxyapatite (Rb-nHAp)
| Property | Finding | Source |
| Synthesis Method | Hydrothermal, Wet Precipitation | nust.edu.pk, tandfonline.com |
| Morphology | Homogeneous rod-like nanoparticles (50-300 nm) | tandfonline.com |
| Crystal Structure | Pure HAp phase with slight unit cell expansion | tandfonline.com, mdpi.com |
| Cytocompatibility | Enhanced proliferation and differentiation of MG-63 cells | tandfonline.com, researchgate.net |
| Antibacterial Activity | Higher inhibition against E. coli and S. aureus | tandfonline.com, researchgate.net |
Eutectic Modification in Al-Si Alloys
Intercalation Chemistry in Layered Materials
This compound can serve as a source of rubidium for the intercalation into layered materials, such as graphite (B72142) and graphene. Intercalation, the insertion of ions or molecules into the spaces between the layers of a host material, can dramatically alter the host's electronic and physical properties.
The electrochemical insertion of rubidium ions into carbon-based materials like graphite, hard carbon, and soft carbon has been successfully demonstrated. nih.gov Using electrolytes containing rubidium salts, researchers have reversibly intercalated rubidium into graphite, forming distinct stoichiometric phases known as graphite intercalation compounds (GICs). nih.gov Through electrochemical reduction, staged compounds such as RbC₃₆ (stage-3), RbC₂₄ (stage-2), and RbC₈ (stage-1) are formed. nih.gov
Similarly, studies on epitaxial monolayer graphene have shown that rubidium atoms can be intercalated between the graphene sheet and its underlying substrate. rsc.org This process results in strong n-type doping of the graphene, significantly modifying its electronic characteristics for potential use in advanced electronics. rsc.org The intercalation process has been shown to be reversible upon annealing. rsc.org
Solution Chemistry and Interfacial Phenomena of Rubidium Nitrate
Solubility Studies in Multi-component Solvent Systems
The solubility of rubidium nitrate (B79036) (RbNO₃) is significantly influenced by the composition of the solvent system, particularly in aqueous solutions containing organic solvents.
The addition of organic solvents such as methanol (B129727), ethanol (B145695), propanols (1-propanol, 2-propanol), glycerin, and ethylene (B1197577) glycol to aqueous solutions of rubidium nitrate generally leads to a decrease in the salt's solubility. researchgate.netsrce.hrresearchgate.net This phenomenon, often referred to as the "salting-out effect," is a common observation for many inorganic salts in mixed aqueous-organic solvents. srce.hr
Studies have systematically investigated the solubility of this compound in various ternary systems:
Ethanol-Water: The presence of ethanol significantly reduces the solubility of this compound in water. researchgate.netacs.org Isothermal solubility studies at 25 °C and 50 °C have shown that as the mass fraction of ethanol increases, the solubility of RbNO₃ decreases. pku.edu.cnpku.edu.cn
Methanol-Water: Similar to ethanol, methanol also decreases the solubility of this compound in aqueous solutions. researchgate.net
Propanol-Water: Investigations with 1-propanol (B7761284) and 2-propanol have demonstrated a significant reduction in this compound solubility in aqueous solutions at 25, 35, and 45 °C. researchgate.net
Glycerin-Water: In the this compound-glycerol-water system, increasing the mass fraction of glycerol (B35011) leads to a decrease in the solubility of the salt at constant temperatures of 35 °C and 45 °C. srce.hr
Ethylene Glycol-Water: The presence of ethylene glycol in aqueous solutions also diminishes the solubility of this compound. researchgate.netresearchgate.net
The extent of the solubility reduction depends on the specific organic solvent, its concentration, and the temperature of the system. Generally, an increase in the concentration of the organic co-solvent results in a more pronounced decrease in solubility. researchgate.netsrce.hrresearchgate.net Conversely, for a fixed solvent composition, the solubility of this compound tends to increase with higher temperatures. srce.hr
Table 1: Effect of Various Organic Solvents on this compound Solubility in Aqueous Solutions
| Organic Solvent | Effect on Solubility | Temperature Dependency |
|---|---|---|
| Methanol | Decreases solubility researchgate.net | Solubility increases with temperature. |
| Ethanol | Significantly decreases solubility researchgate.netacs.org | Solubility increases with temperature. pku.edu.cnpku.edu.cn |
| 1-Propanol | Significantly decreases solubility researchgate.net | Solubility increases with temperature. |
| 2-Propanol | Significantly decreases solubility researchgate.net | Solubility increases with temperature. |
| Glycerin | Decreases solubility srce.hr | Solubility increases with temperature. srce.hr |
| Ethylene Glycol | Decreases solubility researchgate.netresearchgate.net | Solubility increases with temperature. |
In ternary systems composed of this compound, water, and an organic solvent, the physical properties of the saturated solutions, namely refractive index and density, are correlated with the solubility of the salt.
Refractive Index: For saturated solutions of this compound in aqueous mixtures of ethanol, methanol, propanols, glycerin, and ethylene glycol, the refractive index generally increases as the concentration of the organic solvent increases. researchgate.netsrce.hr This is in contrast to the solubility, which decreases under the same conditions. researchgate.netsrce.hr The refractive indices of both saturated and unsaturated solutions have been successfully correlated with the salt concentration and the proportion of the organic solvent using polynomial equations. researchgate.netresearchgate.netacs.org
Density: The relationship between density and solubility can be more complex. In the RbNO₃-glycerol-H₂O system, the density of the saturated solution decreases as the mass fraction of glycerol increases, a trend similar to that of solubility. srce.hr This suggests that for this system, the density is primarily influenced by the salt's solubility. srce.hr However, in other systems, the density of the solvent itself can play a significant role. For instance, in the RbNO₃-ethanol-H₂O system, empirical formulas have been used to correlate density with solubility and solvent composition. pku.edu.cnpku.edu.cnresearchgate.net
These correlations are valuable for analytical purposes, allowing for the determination of the composition of the ternary systems by measuring their physical properties. srce.hr
Effect of Organic Solvents (Methanol, Ethanol, Propanols, Glycerin, Ethylene Glycol) on Solubility
Ion Transport Mechanisms in Aqueous and Non-Aqueous Solutions
In non-aqueous or mixed-solvent systems, the transport mechanism becomes more intricate due to the preferential solvation of ions by either water or the organic solvent. The presence of organic molecules can alter the viscosity of the medium and the effective size of the solvated ions, thereby impacting their mobility. While specific studies on the ion transport mechanisms of this compound in various non-aqueous solutions are not extensively detailed in the provided context, the general principles of ion transport in electrolytes suggest that factors like ion pairing and clustering, especially at higher concentrations, would play a crucial role. nih.govdiva-portal.org The study of ionic conductivity as a function of concentration and temperature in different solvent systems provides insights into these transport mechanisms. nih.gov
Ion-Clustering and Solution Structure at High Concentrations
At high concentrations of electrolytes, the simple picture of individually solvated ions breaks down. Instead, ion-ion interactions become dominant, leading to the formation of ion pairs and larger aggregates known as ion clusters. nih.govrsc.org This phenomenon is driven by a deficit of solvent molecules to fully hydrate (B1144303) all the ions present. rsc.org
In concentrated aqueous nitrate solutions, the formation of contact ion pairs (CIPs) and larger ion clusters has been observed. nih.govacs.orgrsc.org For this compound, particularly in the presence of other nitrate salts, the solubility behavior can deviate from the expected common ion effect, sometimes increasing with the addition of another nitrate-bearing electrolyte. rsc.org This has been attributed to the formation of favored ion clusters in solutions with more than one type of monovalent cation. rsc.org
The structure of the solution at these high concentrations can resemble a crystal-like or molten salt-like environment, where ions are in close proximity. rsc.org The radial distribution functions (RDFs) derived from molecular dynamics simulations of concentrated ammonium (B1175870) nitrate solutions show distinct peaks for ion-ion distances, indicating a structured, non-random arrangement. rsc.org Although specific RDF data for highly concentrated this compound solutions is not provided, similar principles of ion clustering and the formation of a structured liquid are expected to apply. The lack of sufficient water for a well-defined second hydration shell at high concentrations further promotes these direct ion-ion interactions. rsc.org
Emerging Research Directions and Future Perspectives
Exploration of Novel Rubidium Nitrate-Based Hybrid Materials and Nanocomposites
The development of new materials with tailored properties is a significant driver of technological advancement. Rubidium nitrate (B79036) (RbNO₃) is increasingly being explored as a crucial component in novel hybrid materials and nanocomposites. These materials, which combine inorganic and organic phases, or feature nanoscale inclusions within a host matrix, can exhibit properties superior to their individual components.
A notable area of research is the creation of dispersed solid electrolyte systems. For instance, composites of this compound with nanocrystalline alumina (B75360) (Al₂O₃) have been investigated. In these systems, the alumina dispersoid enhances the ionic conductivity of the this compound host, particularly in the interfacial layers formed between the two materials. fishersci.pt This enhancement is attributed to increased defect concentration and space charge polarization at the interface. fishersci.pt
Furthermore, this compound serves as an excellent precursor for synthesizing nanoscale materials, including nanoparticles and nanopowders. fishersci.no This opens avenues for its use in creating advanced catalysts and electronic components. Another innovative application is in the field of separation science through the development of ion-imprinted polymers (IIPs). Researchers have successfully synthesized novel rubidium ion-imprinted polymeric nanoparticles using precipitation polymerization. americanelements.com These specialized hybrid materials are designed to selectively recognize and extract rubidium ions from aqueous solutions, demonstrating high efficiency and selectivity. americanelements.com The process involves creating polymer particles with molecular cavities that are complementary in size and shape to the rubidium ion, enabling a sophisticated method for ion separation. americanelements.com
While materials like gelatin-siloxane hybrids have been modified with other nitrates, such as calcium nitrate, to improve bioactivity, the unique electronic and optical properties of rubidium compounds suggest potential for similar strategies in different application areas. nih.govfishersci.ie The combination of this compound with various organic polymers or inorganic nanostructures continues to be a promising direction for creating functional materials with unique characteristics.
Advanced Characterization Techniques for In-Situ Studies
Understanding the dynamic behavior of materials under operational conditions is critical for optimizing their performance. Advanced, in-situ characterization techniques are indispensable for studying complex this compound systems, allowing researchers to observe physical and chemical changes as they happen.
A variety of techniques are employed to probe the structural, physical, and chemical properties of materials. fishersci.fi For this compound systems, several methods have proven particularly insightful:
Raman Spectroscopy : This technique is highly effective for investigating structural phase transitions. In-situ Raman spectroscopy has been systematically used to study binary nitrate systems, including potassium nitrate-rubidium nitrate (KNO₃-RbNO₃). By measuring the Raman spectra as a function of temperature, researchers can track changes in the crystal structure and gain kinetic information about phase transitions. wikipedia.org
Complex Impedance Spectroscopy (CIS) : CIS is a powerful method for analyzing the electrical properties of materials. Studies on RbNO₃ and RbNO₃:Al₂O₃ dispersed systems have used CIS across wide temperature and frequency ranges to determine properties like dielectric constant, loss tangent, and AC conductivity. fishersci.pt These in-situ measurements reveal how conductivity is influenced by temperature and the presence of dispersoids, providing insights into the charge transport mechanisms. fishersci.pt
Nuclear Magnetic Resonance (NMR) and Nuclear Quadrupole Resonance (NQR) : These sophisticated techniques probe the local electronic environment of specific nuclei. They have been used to measure the ⁸⁵Rb and ⁸⁷Rb quadrupole couplings in rubidium uranyl nitrate (RbUO₂(NO₃)₃). wikipedia.org By determining the electric field gradient at the rubidium sites, these experiments provide a sensitive measure of the electronic structure, which can be directly compared with theoretical calculations. wikipedia.org
Other valuable techniques for material characterization include X-ray diffraction (XRD), scanning electron microscopy (SEM), transmission electron microscopy (TEM), and various thermal analysis methods like differential scanning calorimetry (DSC). fishersci.finih.gov The application of these in-situ methods is crucial for understanding reaction mechanisms, phase equilibria, and the structure-property relationships in this compound-based systems. wikipedia.orgnih.gov
Interactive Table: In-Situ Characterization of this compound Systems
| Technique | System Studied | Property Investigated | Key Findings | Reference |
| Raman Spectroscopy | KNO₃-RbNO₃ | Structural Phase Transitions | Provided detailed insights into temperature-induced structural changes and disorder in the crystal lattice. | wikipedia.org |
| Complex Impedance Spectroscopy | RbNO₃:Al₂O₃ | Ionic Conductivity | Showed that conductivity increases with temperature and the concentration of Al₂O₃ dispersoid due to interfacial effects. | fishersci.pt |
| NMR / NQR | RbUO₂(NO₃)₃ | Electronic Structure / Electric Field Gradient | Determined the local electronic environment around Rb nuclei, allowing for validation of theoretical models. | wikipedia.org |
Development of New Theoretical Models for Complex this compound Systems
Alongside experimental investigations, the development of robust theoretical models is essential for a deeper understanding of the fundamental properties of this compound systems. Computational modeling allows researchers to predict material behavior, interpret complex experimental data, and guide the design of new materials with desired functionalities.
A significant area of progress is the use of first-principles calculations based on Density Functional Theory (DFT) . wikipedia.orgwikipedia.org DFT has been successfully applied to model the electronic structure of complex crystals containing this compound. For example, in studies of Rb₂Na(NO₃)₃, DFT calculations revealed that oxygen 2p states are the primary contributors to the valence band, a finding that was subsequently supported by experimental X-ray photoelectron spectroscopy (XPS) data. wikipedia.org
Similarly, theoretical approaches have been used to compute the electric field gradients at rubidium sites in rubidium uranyl nitrate (RbUO₂(NO₃)₃). wikipedia.org The results from these DFT calculations were then compared with experimental values obtained from NMR and NQR spectroscopy, providing a rigorous test of the theoretical model's accuracy and refining the understanding of electronic interactions within the crystal. wikipedia.org
Theoretical models have also been proposed to explain the enhanced ionic conductivity observed in RbNO₃ systems dispersed with nanocrystalline alumina. wikipedia.org These models aim to describe the complex interactions at the interface between the host this compound and the dispersoid particles, which are believed to create high-conductivity pathways. Furthermore, theoretical mixing models are evaluated against experimental phase diagrams of binary nitrate systems, such as those involving RbNO₃, to better understand solid solubility and phase equilibria. wikipedia.org The continuous development and refinement of these computational tools are crucial for predicting the properties of increasingly complex this compound-based materials.
Potential in Advanced Analytical Chemistry Techniques Beyond Reagent Use
While this compound is a valuable reagent in analytical chemistry, used in techniques like spectrophotometry, ion chromatography, and as a component in scintillation counters, its potential extends far beyond these conventional applications. nih.govregulations.gov Emerging research is focused on leveraging RbNO₃ to create sophisticated analytical tools and methods.
A prime example of this advanced application is the development of ion-imprinted polymers (IIPs) for the selective recognition and separation of rubidium ions (Rb⁺). americanelements.com This technique represents a significant step beyond simple reagent use. In this process, RbNO₃ is used as a template molecule during the polymerization process. After the polymer is formed, the rubidium ions are washed out, leaving behind nanocavities that are specifically shaped to capture other rubidium ions with high selectivity. americanelements.com
These novel Rb(I)-IIPs have been synthesized using methods like bulk polymerization and have shown excellent performance in selectively extracting rubidium ions from aqueous solutions, even in the presence of other competing ions. americanelements.com This makes them highly promising for applications such as:
Preconcentration of trace amounts of rubidium from environmental or industrial samples.
Purification and recovery of rubidium from brines and other sources. americanelements.com
Development of selective sensors for rubidium detection.
This use of this compound as a template to create highly specialized separation materials showcases its potential in advanced analytical chemistry, moving from a passive reagent to an active component in the design of cutting-edge analytical systems.
Q & A
Q. What ethical guidelines apply to RbNO₃ toxicity studies involving animal models?
- Methodological Answer : Follow institutional animal care protocols (IACUC) and OECD Guidelines (e.g., Test No. 423 for acute oral toxicity). Use RbNO₃ doses ≤ 2,000 mg/kg (LD₅₀ in rats) and include negative controls. Disclose funding sources and conflicts of interest per journal requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
